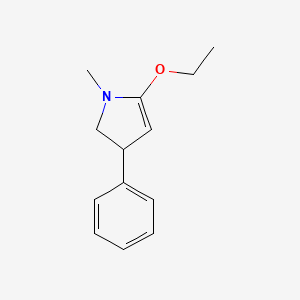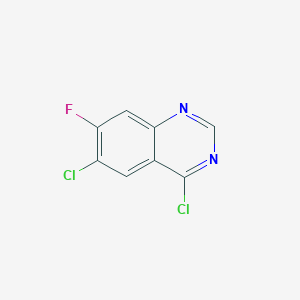
4,6-Dichloro-7-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-7-fluoroquinazoline is a quinazoline derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-fluoroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,6-dichloroquinazoline with a fluorinating agent to introduce the fluorine atom at the 7-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-7-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
4,6-Dichloroquinazoline: Lacks the fluorine atom at the 7-position.
7-Fluoroquinazoline: Lacks the chlorine atoms at the 4 and 6 positions.
4,6-Dichloro-2-methylquinazoline: Contains a methyl group at the 2-position instead of a fluorine atom at the 7-position.
Uniqueness: 4,6-Dichloro-7-fluoroquinazoline is unique due to the specific combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of diverse chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C8H3Cl2FN2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4,6-dichloro-7-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-5-1-4-7(2-6(5)11)12-3-13-8(4)10/h1-3H |
InChI Key |
CABBTLAYNAFWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


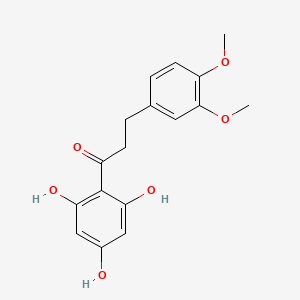

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
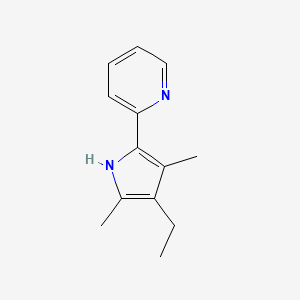
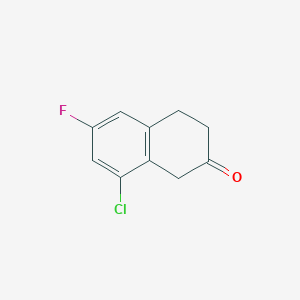
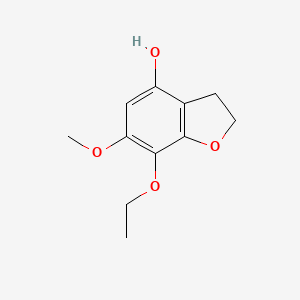
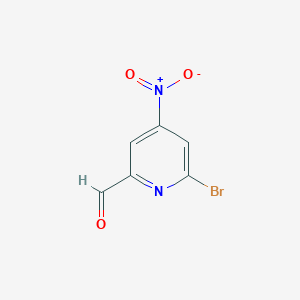
![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
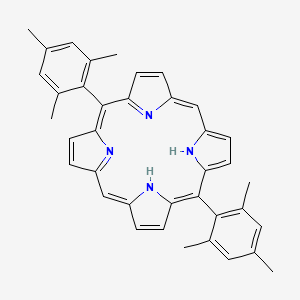

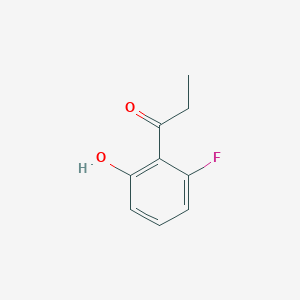
![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
